molecular formula C14H11FN2O2 B2529611 methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate CAS No. 890094-17-4

methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Cat. No. B2529611
CAS RN: 890094-17-4
M. Wt: 258.252
InChI Key: JBCTUDSFKUEEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, also known as MFIPC, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the family of indole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer growth. It has been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. It has also been found to induce autophagy, a process by which cells break down and recycle damaged cellular components.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate in lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. This makes it a valuable tool for studying the role of these targets in various disease states. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate. One area of interest is its potential use in combination therapy with other anti-cancer drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves the reaction of 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography to obtain pure this compound.

Scientific Research Applications

Methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 5-fluoro-3-pyrrol-1-yl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c1-19-14(18)12-13(17-6-2-3-7-17)10-8-9(15)4-5-11(10)16-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCTUDSFKUEEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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